4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13721667
InChI: InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H
SMILES: C1=CN=CC(=C1Br)OC(F)(F)F.Br
Molecular Formula: C6H4Br2F3NO
Molecular Weight: 322.90 g/mol

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

CAS No.:

Cat. No.: VC13721667

Molecular Formula: C6H4Br2F3NO

Molecular Weight: 322.90 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide -

Specification

Molecular Formula C6H4Br2F3NO
Molecular Weight 322.90 g/mol
IUPAC Name 4-bromo-3-(trifluoromethoxy)pyridine;hydrobromide
Standard InChI InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H
Standard InChI Key SXWKKAITIDDEHT-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1Br)OC(F)(F)F.Br
Canonical SMILES C1=CN=CC(=C1Br)OC(F)(F)F.Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-bromo-3-(trifluoromethoxy)pyridine hydrobromide, reflects its substitution pattern and ionic form. Key identifiers include:

PropertyValueSource
CAS Registry Number2665660-83-1
Molecular FormulaC₆H₄Br₂F₃NO
Molecular Weight322.90 g/mol
SMILES NotationC1=CN=CC(=C1Br)OC(F)(F)F.Br
InChI KeySXWKKAITIDDEHT-UHFFFAOYSA-N

The crystal structure remains unresolved, but computational models predict a planar pyridine ring with the trifluoromethoxy group inducing steric and electronic effects at the 3-position .

Synthesis and Reactivity

Synthetic Routes

The compound is accessible via base-catalyzed isomerization of 3-bromopyridine precursors. Puleo and Bandar (2020) demonstrated that treatment of 3-bromopyridines with strong bases (e.g., KOH) generates a 3,4-pyridyne intermediate, which undergoes bromide addition to yield 4-bromopyridines . This method avoids the instability and scarcity of direct 4-halogenated pyridines:

3-BromopyridineBase3,4-PyridyneBr4-Bromopyridine derivatives[3]\text{3-Bromopyridine} \xrightarrow{\text{Base}} \text{3,4-Pyridyne} \xrightarrow{\text{Br}^-} \text{4-Bromopyridine derivatives} \quad[3]

For 4-bromo-3-(trifluoromethoxy)pyridine hydrobromide, trifluoromethoxylation likely precedes bromination, though exact sequence details remain proprietary.

Reactivity Profile

The compound participates in nucleophilic aromatic substitution (SₙAr) at the 4-position due to:

  • Activation by the electron-withdrawing trifluoromethoxy group, which polarizes the C-Br bond.

  • Reduced steric hindrance compared to 3-substituted isomers .

Notable reactions include:

  • Etherification: With alkoxides to form 4-alkoxy derivatives.

  • Amination: With secondary amines to yield 4-aminopyridines (e.g., indoline adducts) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s 4-bromo moiety serves as a handle for coupling reactions in drug discovery:

  • Antiviral Agents: Pyridine cores are prevalent in protease inhibitors.

  • Agrochemicals: Functionalized pyridines act as herbicides (e.g., fluorinated analogs) .

Material Science

Fluorinated pyridines enhance the thermal stability and electron-deficient character of organic semiconductors.

Hazard CategoryRisk StatementPrecautionary Measure
Eye Irritation (Xi)R36: Irritating to eyesP26: Immediate eye washing
Aquatic Toxicity (WGK 3)Highly hazardous to aquatic lifePrevent environmental release

Storage recommendations include refrigeration (2–8°C) in airtight containers .

Future Research Directions

  • Mechanistic Studies: Elucidating the role of trifluoromethoxy in directing substitution pathways.

  • Process Optimization: Scaling isomerization protocols for industrial production.

  • Toxicology Profiles: Acute and chronic exposure assessments.

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